molecular formula C14H13NO3 B1266877 4-(Benzyloxy)-2-methyl-1-nitrobenzene CAS No. 22424-58-4

4-(Benzyloxy)-2-methyl-1-nitrobenzene

Cat. No.: B1266877
CAS No.: 22424-58-4
M. Wt: 243.26 g/mol
InChI Key: PBAXHOUGHZKSRP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methyl-1-nitrobenzene: is an organic compound that belongs to the class of nitrobenzenes It is characterized by a benzene ring substituted with a benzyloxy group at the 4-position, a methyl group at the 2-position, and a nitro group at the 1-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene typically involves the nitration of 4-(benzyloxy)-2-methylbenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions. The general reaction scheme is as follows:

4-(Benzyloxy)-2-methylbenzene+HNO3This compound+H2O\text{4-(Benzyloxy)-2-methylbenzene} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 4-(Benzyloxy)-2-methylbenzene+HNO3​→this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better temperature control and higher yields. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common, and the reaction is typically carried out at low temperatures to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 4-(Benzyloxy)-2-methyl-1-nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 4-(Benzyloxy)-2-methyl-1-aminobenzene.

    Substitution: Various substituted benzenes depending on the nucleophile used.

    Oxidation: 4-(Benzyloxy)-2-carboxy-1-nitrobenzene.

Scientific Research Applications

Chemistry: 4-(Benzyloxy)-2-methyl-1-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)benzyl chloride
  • 4-(Benzyloxy)-2-methylbenzene

Comparison: 4-(Benzyloxy)-2-methyl-1-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. For example, 4-(Benzyloxy)-2-hydroxybenzaldehyde has a hydroxyl group instead of a nitro group, which makes it more reactive towards electrophilic aromatic substitution reactions. Similarly, 4-(Benzyloxy)benzyl chloride contains a chloromethyl group, making it more reactive towards nucleophilic substitution reactions.

Properties

IUPAC Name

2-methyl-1-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAXHOUGHZKSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945105
Record name 4-(Benzyloxy)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22424-58-4
Record name 2-Methyl-1-nitro-4-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22424-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 22424-58-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86149
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Benzyloxy)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-nitro-m-cresol (100.0 g) in methylene chloride (1000 ml) was added a 1N aqueous solution of sodium hydroxide (1000 ml). To the resulting two-layer solution were added in turn benzyl bromide (170 ml) and tetra-n-butylammonium bromide (2.17 g) while stirring at room temperature. After stirring at room temperature overnight, the reaction solution was placed into a separating funnel to separate the organic layer from the aqueous layer. The aqueous layer was extracted with methylene chloride. The combined organic layer was washed with saturated saline, dried over magnesium sulfate and the solvent was distilled off to give a yellow oily substance. The solidified yellow oily substance was ground in hexane, filtered and dried. The resulting yellow powder was recrystallized from an ethyl acetate/hexane mixed solvent system to give the title compound (116.7 g).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
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aqueous solution
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
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solvent
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170 mL
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reactant
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2.17 g
Type
catalyst
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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